4-Methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one
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Overview
Description
4-Methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one is a heterocyclic compound that belongs to the imidazo[4,5-c]pyridine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The structure of this compound consists of a fused imidazole and pyridine ring system with a methyl group at the 4-position and a keto group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization in the presence of a catalyst such as acetic acid or a Lewis acid . The reaction conditions often include heating the mixture to reflux temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
4-Methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The pathways involved can vary depending on the biological context and the specific target .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its broad range of biological activities.
Imidazo[4,5-b]pyridine: Studied for its anticancer and antimicrobial properties.
Imidazo[1,2-c]pyrimidine: Used in medicinal chemistry for drug development.
Uniqueness
4-Methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one is unique due to its specific substitution pattern and the presence of a keto group, which can influence its reactivity and biological activity. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C7H7N3O |
---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
4-methyl-1,3-dihydroimidazo[4,5-c]pyridin-2-one |
InChI |
InChI=1S/C7H7N3O/c1-4-6-5(2-3-8-4)9-7(11)10-6/h2-3H,1H3,(H2,9,10,11) |
InChI Key |
KNXBQPAHLRFIQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC2=C1NC(=O)N2 |
Origin of Product |
United States |
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